molecular formula C18H19N3S B1663783 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine

4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B1663783
M. Wt: 309.4 g/mol
InChI Key: AJQCKNBBHOVJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML116 is a potent and selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) phosphorylation. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. ML116 has shown significant potential in inhibiting the growth and inducing cell death of rodent and human glioma cells .

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification . The safety information includes a GHS07 pictogram and a warning signal word . It is also classified under storage class code 11, which refers to combustible solids .

Mechanism of Action

ML116 exerts its effects by selectively inhibiting the phosphorylation of STAT3. This inhibition prevents the activation of STAT3, thereby disrupting its role in promoting cell growth and survival. The molecular targets of ML116 include the SH2 domain of STAT3, which is essential for its activation and function .

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-2-4-14(5-3-1)12-15-6-9-21(10-7-15)17-16-8-11-22-18(16)20-13-19-17/h1-5,8,11,13,15H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQCKNBBHOVJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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